molecular formula C15H13N5O2 B11268514 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268514
M. Wt: 295.30 g/mol
InChI Key: DQKVAMOZGDGMTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method for synthesizing tetrazole derivatives is the reaction of triethyl orthoformate with sodium azide . Another approach involves the use of alcohols and aldehydes or isocyanides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be critical in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the benzamide core can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

3-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-14-7-2-4-11(8-14)15(21)17-12-5-3-6-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

DQKVAMOZGDGMTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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